7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the class of benzodiazepines. This class is known for its pharmacological properties, including anxiolytic, anticonvulsant, and muscle relaxant effects. The compound features a unique structure that incorporates a bromo substituent and a tosyl group, which contribute to its chemical reactivity and potential biological activity.
The compound can be synthesized through various methods that involve the manipulation of benzodiazepine precursors. Notably, it has been referenced in scientific literature related to synthetic methodologies and pharmacological studies, highlighting its relevance in medicinal chemistry and drug development .
7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is classified as a benzodiazepine derivative. Benzodiazepines are characterized by their fused benzene and diazepine rings, which are pivotal in their interaction with the central nervous system. The presence of bromine and tosyl groups further classifies this compound as a halogenated and sulfonated derivative, respectively.
The synthesis of 7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can be achieved through several synthetic routes. One common method involves the alkylation of pre-existing benzodiazepine frameworks with appropriate reagents to introduce the bromo and tosyl groups.
The molecular structure of 7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one consists of:
The molecular formula is , with a molecular weight of approximately 373.25 g/mol. The compound's structure can be visualized using computational chemistry software or through crystallographic data when available .
7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions vary based on the desired outcome and the reactivity of substituents present on the compound .
The mechanism of action for compounds like 7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one primarily involves modulation of neurotransmitter systems:
Research indicates that modifications to the benzodiazepine structure can significantly affect potency and selectivity for GABA receptors .
7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically exhibits:
Key chemical properties include:
Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods employed .
7-bromo-5-phenyl-4-tosyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has potential applications in:
The synthesis of the 1,4-benzodiazepine core relies on well-established condensation strategies between ortho-functionalized anilines and α-amino carbonyl equivalents. For 7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one precursors, the primary route involves reacting 2-amino-5-bromobenzophenone derivatives with glycine derivatives or N-protected amino acetaldehydes. This method proceeds through a sequential imine formation (Schiff base) followed by lactamization, typically requiring acidic or basic catalysis. Key limitations include moderate diastereoselectivity at C4 and competitive overalkylation, often yielding mixtures that necessitate chromatographic separation. The bromine atom at the 7-position is strategically introduced prior to ring closure due to the electron-withdrawing nature of the diazepine core, which deactivates the ring toward electrophilic substitution. This sequence leverages the directing effect of the amino group in the aniline precursor, enabling regioselective halogenation at the para-position relative to the amine [1] [2].
Regioselective bromination at the C7 position is optimally achieved using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). The reaction exploits the inherent nucleophilicity of the electron-rich benzene ring in the 5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one intermediate. NBS acts as a source of electrophilic bromonium ions (Br⁺), with the reaction proceeding optimally at 0–25°C to minimize dibromination byproducts. Studies indicate that the C7 position exhibits heightened reactivity due to its para relationship to the electron-donating nitrogen (N5) of the diazepine ring. Solvent polarity significantly influences kinetics: DMF provides higher reaction rates (complete within 2 hours) compared to DCM (6–8 hours) due to enhanced Br⁺ dissociation. Yields typically range from 75–85%, with purity >95% achievable via recrystallization from ethanol/water mixtures. Critical parameters include rigorous moisture exclusion (to prevent succinimide hydrolysis) and stoichiometric control (1.05 equiv NBS) to avoid polybromination [2] [3].
Table 1: Optimization of NBS-Mediated Bromination at C7
Solvent | Temperature (°C) | Time (h) | NBS (equiv) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
DMF | 0 → 25 | 2 | 1.05 | 85 | 97 |
DCM | 0 → 25 | 6 | 1.05 | 78 | 95 |
THF | 25 | 8 | 1.10 | 70 | 90 |
Acetonitrile | 25 | 4 | 1.05 | 82 | 96 |
Incorporation of the 4-tosyl group employs p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions. The secondary amine (N4) of 7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes nucleophilic attack on the sulfur atom of TsCl, forming the sulfonamide linkage. Pyridine (2.0 equiv) serves a dual role: as a base (scavenging HCl) and as an acylation catalyst, forming a reactive N-sulfonylpyridinium intermediate that enhances electrophilicity at sulfur. Optimal conditions use anhydrous DCM at 0°C with slow TsCl addition (1.2 equiv) to suppress disulfonylation or O-sulfonation side reactions. Reaction monitoring via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1) is essential, with typical completion within 3 hours. Post-reaction, quenching with ice water precipitates the crude product, which is purified via silica gel chromatography (eluent: DCM/methanol 95:5) to yield >90% pure tosylated derivative. The electron-withdrawing tosyl group enhances crystallinity and stability, facilitating characterization by NMR and X-ray diffraction [2] [5].
Table 2: Tosylation Optimization Parameters
Base Catalyst | Solvent | TsCl (equiv) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Pyridine | DCM | 1.2 | 0 → 25 | 3 | 88 |
Triethylamine | DCM | 1.3 | 25 | 4 | 75 |
DMAP | THF | 1.1 | 0 → 25 | 2 | 92 |
None | DCM | 1.5 | 25 | 24 | 40 |
Achieving enantiocontrol at C4 (stereogenic center) leverages transition-metal catalysis. Rhodium(I) complexes modified by chiral phosphines facilitate asymmetric hydrogenation of the exocyclic imine (C=N) bond in 7-bromo-5-phenyl-3-tosyl-3,4-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one precursors. The [Rh(COD)((R)-BINAP)]OTf catalyst (2 mol%) in methanol under 50 psi H₂ at 25°C provides the highest enantioselectivity (up to 92% ee). The reaction proceeds via hydride insertion into the prochiral imine, followed by protonolysis, with enantioselectivity dictated by chiral pocket formation within the Rh-BINAP adduct. Substrate concentration (0.1 M) and H₂ pressure critically influence ee values; pressures >100 psi accelerate kinetics but promote racemic background reduction (ee drops to 75%). Post-hydrogenation, the enantioenriched 4,5-dihydro derivative precipitates upon solvent evaporation and is recrystallized from toluene/hexane to upgrade ee to >98%. This methodology overcomes limitations of classical resolutions, providing direct access to enantiopure pharmacophores [5] [7].
Ring-forming strategies employing chiral auxiliaries enable diastereoselective construction of the diazepine core. N-glycinyl-(1R,2S)-norephedrine complexes condensed with 2-amino-5-bromobenzophenones undergo intramolecular lactamization with high diastereocontrol (dr >15:1). The chiral auxiliary directs facial selectivity during imine formation and subsequent cyclization via chelation control, establishing the (S)-configuration at C4. After cyclization, the auxiliary is cleaved under mild reductive conditions (NaBH₄/MeOH), preserving stereochemical integrity. Alternatively, organocatalysis using (L)-proline (20 mol%) facilitates enantioselective Pictet-Spengler-type cyclizations of tryptamine-derived precursors, affording 4-substituted benzodiazepines with 85–90% ee. These methods provide complementary routes to Rh-catalyzed hydrogenation, particularly for substrates bearing sensitive functional groups incompatible with metal catalysis. Optimization focuses on solvent polarity (aprotic solvents enhance dr) and temperature control (−20°C suppresses epimerization) [5] [7].
Table 3: Chiral Ligands in Asymmetric Cyclization
Chiral Inductor | Type | Solvent | Temperature (°C) | dr or ee (%) | Yield (%) |
---|---|---|---|---|---|
(1R,2S)-Norephedrine | Auxiliary | Toluene | 25 | 95:5 dr | 80 |
(L)-Proline | Organocatalyst | DCM | −20 | 90 ee | 78 |
(R)-BINAP-Rh(I) | Metal Complex | MeOH | 25 | 92 ee | 85 |
(S)-PyBOX-Cu(OTf)₂ | Metal Complex | THF | 0 | 88 ee | 82 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7